molecular formula C23H15ClN2O4S B12013719 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one CAS No. 499101-99-4

2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B12013719
CAS No.: 499101-99-4
M. Wt: 450.9 g/mol
InChI Key: NKOSOLKFMDHTOI-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 4(3H)-quinazolinone core substituted at position 2 with a sulfanyl group linked to a 2-(1,3-benzodioxol-5-yl)-2-oxoethyl moiety and at position 3 with a 4-chlorophenyl group. The 1,3-benzodioxole moiety (methylenedioxy aromatic ring) is notable for its electron-rich structure, which may enhance metabolic stability and bioavailability compared to simpler substituents . Quinazolinones are recognized for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects, with substitutions on the core structure critically influencing potency and selectivity .

Properties

CAS No.

499101-99-4

Molecular Formula

C23H15ClN2O4S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C23H15ClN2O4S/c24-15-6-8-16(9-7-15)26-22(28)17-3-1-2-4-18(17)25-23(26)31-12-19(27)14-5-10-20-21(11-14)30-13-29-20/h1-11H,12-13H2

InChI Key

NKOSOLKFMDHTOI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an acyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl linkage is formed by reacting the intermediate with a thiol or disulfide compound under mild conditions.

    Final Coupling with the Chlorophenyl Group: The final step involves coupling the intermediate with a 4-chlorophenyl derivative using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one exhibit significant anticancer properties. For example, studies have shown that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise in inhibiting secretory phospholipases A2 (PLA2), which are implicated in inflammatory responses and cancer metastasis . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can significantly enhance enzyme inhibitory potency.

Case Study: Colon Cancer

In a recent study, a series of quinazolinone derivatives were tested for their effects on colon cancer cell lines. Among these, the compound exhibited an IC50 value significantly lower than many standard chemotherapeutics, indicating potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through caspase activation and inhibits the PI3K/Akt signaling pathway .

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant properties of related compounds. The results indicated that modifications to the benzodioxole moiety enhanced radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Compound NameIC50 (µM)Target EnzymeEffect
Compound A12PLA2Inhibition
Compound B25COX-2Inhibition
Compound C5Cancer CellsInduces Apoptosis

Structure-Activity Relationship

ModificationEffect on Activity
Addition of CF3Increased potency by 2x
Substitution at position 6 with ClEnhanced selectivity for cancer cells

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. It also modulates signaling pathways that regulate the cell cycle, thereby preventing cancer cell growth .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound 2-(1,3-Benzodioxol-5-yl)-2-oxoethylsulfanyl 4-Chlorophenyl C23H15ClN2O4S 466.89 Not reported Not explicitly reported
3-Allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (4a) 2-(4-Chlorophenyl)-2-oxoethylsulfanyl Allyl C19H14ClN3O2S 371.2 137 Anticonvulsant (72.55% yield)
2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one 2-(4-Chlorophenyl)-2-oxoethylsulfanyl 4-Methoxyphenyl C23H17ClN2O3S 436.91 Not reported Not explicitly reported
2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one None (1,3-Benzodioxol-5-yl directly attached) Phenyl C20H12N2O3 328.32 Not reported Antimicrobial, Antifungal
6-Iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one 2-(Morpholin-4-yl)-2-oxoethylsulfanyl 4-Methoxyphenyl C23H21IN4O4S 600.30 Not reported Not explicitly reported

Key Differences and Implications

Substituent Effects on Bioactivity: The allyl-substituted compound 4a () demonstrated anticonvulsant activity at 72.55% yield, suggesting that the 4-chlorophenyl group at position 2 and allyl group at position 3 may synergize for neurological effects. In contrast, the target compound’s 1,3-benzodioxole group at position 2 could enhance metabolic stability due to reduced oxidative metabolism .

Impact of Halogenation :

  • The 4-chlorophenyl group at position 3 in the target compound and 4a is associated with increased lipophilicity, which may improve blood-brain barrier penetration for anticonvulsant applications . However, halogenated derivatives in showed reduced activity at higher doses, indicating a narrow therapeutic window.

Thermal Stability :

  • Compounds with bulkier substituents (e.g., naphthalene in ’s 6a ) exhibit higher melting points (155°C), suggesting enhanced crystallinity. The target compound’s melting point is unreported, but its benzodioxole group may similarly stabilize the crystal lattice .

Research Findings

Anticonvulsant Activity Trends

  • Quinazolinones with 4-chlorophenyl groups (e.g., 4a) show promising anticonvulsant activity at low doses (50–100 mg/kg), but activity diminishes or reverses at higher doses (>100 mg/kg) . This suggests that the target compound’s efficacy may also be dose-dependent.
  • The absence of a 4-chlorophenyl group in ’s compound correlates with antimicrobial instead of anticonvulsant effects, highlighting the critical role of halogenation in target specificity .

Computational and Structural Insights

    Biological Activity

    The compound 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    • Molecular Formula : C19H16ClN2O3S
    • Molecular Weight : 388.85 g/mol
    • CAS Number : Not specified in the sources but can be referenced through chemical databases.

    The structure includes a quinazoline core substituted with a benzodioxole moiety and a chlorophenyl group, which are known to contribute to its biological activity.

    Anticancer Activity

    Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. For example, compounds structurally similar to our target compound have been shown to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

    A notable study demonstrated that a related compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, suggesting that our target compound may possess similar potency due to structural similarities .

    Antimicrobial Activity

    Quinazoline derivatives have also been investigated for their antimicrobial properties. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group is thought to enhance membrane permeability, allowing better access to intracellular targets.

    For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 10 µg/mL .

    Anti-inflammatory Effects

    Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that quinazoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

    In animal models, compounds similar to our target have shown reduced swelling and pain in carrageenan-induced paw edema tests, indicating potential use as anti-inflammatory agents .

    Case Studies

    • Anticancer Efficacy : A study on a quinazoline derivative showed a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg body weight .
    • Antimicrobial Testing : A series of derivatives were tested against various pathogens, revealing that modifications on the chlorophenyl group could enhance activity against resistant strains .
    • Inflammatory Response : In a controlled trial involving mice with induced inflammation, administration of the compound led to a 40% reduction in inflammatory markers compared to control groups .

    Data Tables

    Biological ActivityTest SystemResult (IC50/MIC)
    AnticancerMCF-7 Cells5 µM
    AntimicrobialS. aureus10 µg/mL
    Anti-inflammatoryCarrageenan model40% reduction

    Q & A

    Q. How can synergistic effects with existing anticonvulsants be systematically investigated?

    • Methodological Answer : Isobolographic analysis determines synergistic/additive effects in combination therapies (e.g., with valproate). Fixed-ratio dose matrices (e.g., 1:1, 1:3) are tested in seizure models, followed by mechanistic studies (e.g., Western blot for GABA-T expression). Statistical analysis via CompuSyn software quantifies combination indices .

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